![molecular formula C17H20ClN3OS B3017378 1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097914-63-9](/img/structure/B3017378.png)
1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea" is a derivative of the diaryl urea class, which is significant in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their antiproliferative, antiangiogenic, and kinase inhibition properties, making them valuable in the development of new therapeutic agents for various diseases, including cancer .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the introduction of various functional groups to the aryl rings, which can significantly influence the biological activity of these compounds. For instance, the introduction of a pyridinylmethylthio group at the phenyl ring has been shown to yield compounds with notable antiproliferative effects . Similarly, the incorporation of a thienopyridinylthio group has led to the discovery of potent VEGFR-2 tyrosine kinase inhibitors . These synthetic strategies highlight the importance of structural modifications in enhancing the biological efficacy of diaryl ureas.
Molecular Structure Analysis
The molecular structure of diaryl ureas, including the spatial arrangement of the aryl rings and the substituents, plays a crucial role in their biological activity. For example, the presence of a thioether linker and the arylurea moiety in the meta position has been associated with high potency as VEGFR-2 inhibitors . The planarity of the chlorophenyl and thiophene rings, as well as the conformation of the pyrrolidine ring, can also influence the compound's interactions with biological targets .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions that are essential for their biological function. The formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes or receptors is critical for their inhibitory activity. The presence of specific substituents, such as chloro, methoxy, and trifluoromethyl groups, can enhance these interactions, leading to increased potency and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and crystallinity, are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For instance, the presence of a methoxycarbonylmethyl group in the pyrrolidine ring can affect the compound's solubility and its ability to form stable crystals . Additionally, the electronic properties, such as HOMO-LUMO energies and charge distribution, are crucial for understanding the reactivity and interaction of these compounds with biological targets .
Scientific Research Applications
Pharmacological Studies
1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has been investigated for its pharmacological properties. One study describes it as a cannabinoid CB1 receptor allosteric antagonist with potential applications in modulating neuronal excitability in the central nervous system. This could have implications for treating CNS diseases (Wang et al., 2011).
Material Science and Electrochemistry
In material science and electrochemistry, derivatives of this compound have been studied. For example, derivatives have been synthesized and characterized as corrosion inhibitors for mild steel in acidic solutions. These studies highlight the potential for these compounds in protecting materials against corrosion, which is crucial in industrial applications (Jeeva et al., 2015).
Optoelectronics
Compounds related to this compound have been explored for their potential in optoelectronic device fabrications. Their significant electrooptic properties, such as high second and third harmonic generation values, suggest they could be applied in nonlinear optics and other optoelectronic applications (Shkir et al., 2018).
Antimycobacterial Agents
1,5-Diphenylpyrrole derivatives, structurally related to this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies contribute to the development of new antimycobacterial agents, which is critical in the fight against tuberculosis (Biava et al., 2008).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-15-3-1-13(2-4-15)9-19-17(22)20-16-5-7-21(11-16)10-14-6-8-23-12-14/h1-4,6,8,12,16H,5,7,9-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCWDGGWWTTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)
![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)
![N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B3017297.png)

![2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B3017299.png)
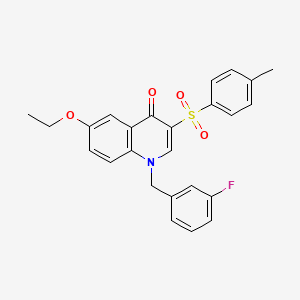
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)
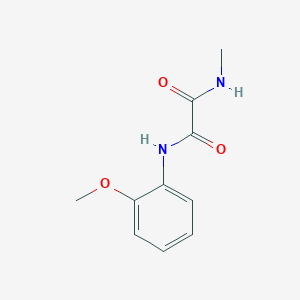

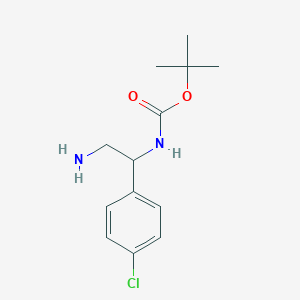
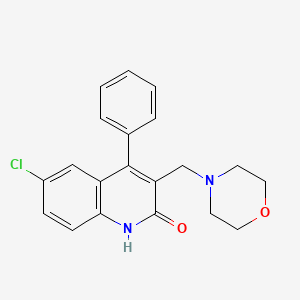

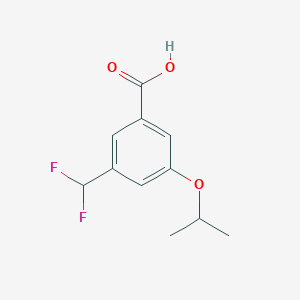
![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)